molecular formula C11H15N3O B13633936 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13633936
M. Wt: 205.26 g/mol
InChI Key: ADQXUUDFWNZPQC-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a furan ring at position 3, a methyl group at position 1, and a propyl chain at position 2. The furan moiety introduces a heteroaromatic system that may enhance hydrogen-bonding interactions, while the propyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(furan-3-yl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-3-4-9-10(8-5-6-15-7-8)13-14(2)11(9)12/h5-7H,3-4,12H2,1-2H3

InChI Key

ADQXUUDFWNZPQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2=COC=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds .

Scientific Research Applications

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyrazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine 3-Furan, 1-Me, 4-Pr C₁₁H₁₅N₃O 205.26 Furan, amine, alkyl chain
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 3-Pyridinyl, 4-Fluorophenyl, 1-Trichlorophenyl C₁₉H₁₃Cl₃FN₄ 444.69 Halogens, pyridine, aryl
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 3-Fluoro-3-MePh, 4-Me C₁₁H₁₂FN₃ 205.24 Fluorophenyl, methyl
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Fused pyrazolo-pyrimidine, thieno-pyrimidine C₁₇H₁₁N₇S 361.39 Bicyclic heteroaromatic

Key Observations :

  • Substituent Diversity : The target compound’s furan and propyl groups contrast with halogenated aryl (e.g., trichlorophenyl in ) or fused heterocycles (e.g., pyrazolo-pyrimidine in ). Furan provides a less electronegative but more π-electron-rich system compared to fluorophenyl groups .
  • Hydrogen-Bonding Potential: The amine and furan oxygen in the target compound enable hydrogen bonding, which may influence crystal packing (as per Etter’s graph-set analysis ) and target binding.

Table 2: Property Comparison

Property Target Compound 4-Fluorophenyl Analog Trichlorophenyl-Pyridinyl Analog
Molecular Weight 205.26 205.24 444.69
logP (Predicted) ~2.5 ~2.3 ~4.8
Hydrogen Bond Donors 2 (NH₂) 2 (NH₂) 1 (NH)
Metabolic Stability Moderate (furan oxidation risk) High (C-F bond inertness) Low (bulky substituents)

Key Findings :

  • Metabolic Stability : The fluorophenyl analog benefits from C-F bond stability, whereas the target compound’s furan may undergo oxidative metabolism, limiting its half-life .

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